molecular formula C15H20N2O3S B7054016 N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B7054016
M. Wt: 308.4 g/mol
InChI Key: WXUFIUFHZIJNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the methanesulfonamide group: This step often involves the reaction of the oxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2,6-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)acetamide
  • **N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)benzamide

Uniqueness

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-10-6-5-7-11(2)15(10)13(4)17-21(18,19)9-14-8-12(3)20-16-14/h5-8,13,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFIUFHZIJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)NS(=O)(=O)CC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.